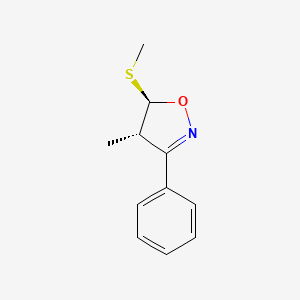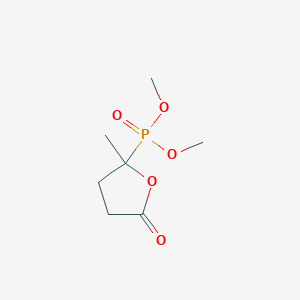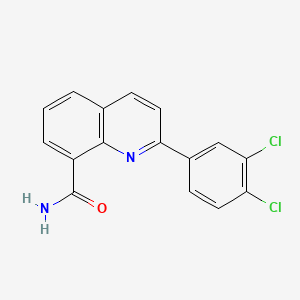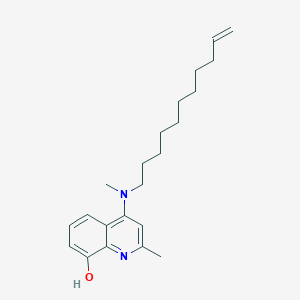![molecular formula C8H8N2O4 B12900652 [3,3'-Bipyrrolidine]-2,2',5,5'-tetrone CAS No. 6536-86-3](/img/structure/B12900652.png)
[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone is an organic compound characterized by its unique structure consisting of two pyrrolidine rings connected by a central carbon-carbon bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone typically involves the reaction of pyrrolidine derivatives under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of a strong base or acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Analyse Chemischer Reaktionen
Types of Reactions
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions that favor substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone derivatives are explored for their therapeutic potential. Research includes their use as enzyme inhibitors, receptor modulators, and potential drug candidates for various diseases.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer science and nanotechnology.
Wirkmechanismus
The mechanism of action of [3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. Pathways involved in its action include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyrrolidine: A related compound with similar structural features but different reactivity and applications.
2,2’-Bipyridine: Another structurally related compound used extensively in coordination chemistry and catalysis.
Uniqueness
[3,3’-Bipyrrolidine]-2,2’,5,5’-tetrone stands out due to its unique tetrone structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6536-86-3 |
|---|---|
Molekularformel |
C8H8N2O4 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
3-(2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O4/c11-5-1-3(7(13)9-5)4-2-6(12)10-8(4)14/h3-4H,1-2H2,(H,9,11,13)(H,10,12,14) |
InChI-Schlüssel |
VLAMXEZNXPFVMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC1=O)C2CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)



![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)

